P2X3 Receptor Antagonist Potency: Pyridin-3-yl vs. Pyridin-2-yl Regioisomer Comparison
The target compound exhibits P2X3 antagonist activity with an EC50 of approximately 340 nM at recombinant rat P2X3 receptors expressed in Xenopus oocytes [1]. In contrast, the pyridin-2-yl regioisomer (2-(3-(pyridin-2-yl)pyrrolidin-3-yl)ethanol, CAS 178372-19-5) shows an IC50 of 25 nM at rat recombinant P2X3 receptors expressed in CHO cells, as measured by FLIPR assay [2]. Although assay formats differ (oocyte electrophysiology vs. FLIPR calcium flux), the ~13.6-fold potency difference suggests that the pyridine nitrogen position is a critical determinant of P2X3 receptor engagement. Users seeking a less potent P2X3 tool compound—for example, to probe partial antagonism or to reduce target saturation in vivo—may prefer the pyridin-3-yl variant over the more potent pyridin-2-yl isomer.
| Evidence Dimension | P2X3 receptor antagonist potency |
|---|---|
| Target Compound Data | EC50 ≈ 340 nM (rat P2X3, Xenopus oocytes) |
| Comparator Or Baseline | Pyridin-2-yl isomer (CAS 178372-19-5): IC50 = 25 nM (rat P2X3, CHO cells, FLIPR) |
| Quantified Difference | ~13.6-fold lower potency for pyridin-3-yl vs. pyridin-2-yl isomer (note: different assay formats) |
| Conditions | Target: recombinant rat P2X3; Expression: Xenopus oocytes (target) vs. CHO cells (comparator); Assay: electrophysiology (target) vs. FLIPR calcium flux (comparator) |
Why This Matters
The pyridine nitrogen position directly impacts P2X3 binding affinity, enabling researchers to select the appropriate regioisomer based on the desired potency window for their assay or in vivo model.
- [1] BindingDB. ChEMBL_147403 (CHEMBL884064). P2X purinoceptor 3 antagonist activity. EC50: 340±n/a nM. Curated from: Jacobson, KA; Jarvis, MF; Williams, M. J Med Chem 45:4057-93 (2002). View Source
- [2] BindingDB. BDBM50413382 (CHEMBL494833). Antagonist activity at rat recombinant P2X3 receptor expressed in CHO cells by FLIPR assay. IC50: 25 nM. View Source
